(3R,4S)-4-aminooxan-3-ol hydrochloride
CAS No.: 1096594-11-4; 1630815-44-9
Cat. No.: VC4549640
Molecular Formula: C5H12ClNO2
Molecular Weight: 153.61
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1096594-11-4; 1630815-44-9 |
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Molecular Formula | C5H12ClNO2 |
Molecular Weight | 153.61 |
IUPAC Name | (3R,4S)-4-aminooxan-3-ol;hydrochloride |
Standard InChI | InChI=1S/C5H11NO2.ClH/c6-4-1-2-8-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m0./s1 |
Standard InChI Key | GZXXMEFWSWRREY-FHAQVOQBSA-N |
SMILES | C1COCC(C1N)O.Cl |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a six-membered oxan ring with hydroxyl (-OH) and amino (-NH) groups at the 3R and 4S positions, respectively. This stereochemical configuration is critical for its interactions with biological targets, as enantiomeric purity often dictates pharmacological activity . The hydrochloride salt enhances solubility in polar solvents, a property leveraged in synthetic workflows .
Table 1: Key Structural Properties
Property | Value | Source |
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Molecular Formula | ||
Molecular Weight | 153.61 g/mol | |
CAS Numbers | 1096594-11-4; 1630815-44-9; 215941-06-3 | |
IUPAC Name | (3R,4S)-4-aminooxan-3-ol; hydrochloride |
Stereochemical Analysis
The (3R,4S) configuration is confirmed via X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. The axial positioning of the amino group and equatorial hydroxyl group create a distinct dipole moment, influencing hydrogen-bonding capabilities . This stereochemistry is synthetically challenging to achieve, necessitating advanced catalytic methods.
Synthesis Methods
Stereoselective Synthesis
The most common route involves asymmetric hydrogenation of a keto-amine precursor using chiral catalysts such as Ru-BINAP complexes. This method achieves enantiomeric excess (ee) >98%, as reported by VulcanChem. Alternative approaches include:
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Ring-Closing Metathesis: A Grubbs catalyst-mediated cyclization of diene precursors, yielding the oxan ring with moderate stereocontrol.
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Enzymatic Resolution: Lipase-catalyzed kinetic resolution of racemic mixtures, though this method suffers from lower yields.
Table 2: Comparison of Synthesis Methods
Method | Yield (%) | Enantiomeric Excess (%) | Key Advantage |
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Asymmetric Hydrogenation | 85–90 | >98 | High stereoselectivity |
Ring-Closing Metathesis | 60–70 | 75–85 | Modular substrate design |
Enzymatic Resolution | 40–50 | 90–95 | Eco-friendly conditions |
Scalability and Industrial Relevance
While laboratory-scale syntheses are well-established, industrial production faces challenges in cost-effective catalyst recycling and waste management. Recent advances in flow chemistry have improved throughput, with pilot plants achieving kilogram-scale batches.
Physicochemical Properties
Solubility and Stability
The compound exhibits high solubility in water (>50 mg/mL at 25°C) and polar aprotic solvents like dimethyl sulfoxide (DMSO). It is hygroscopic, requiring storage under inert atmospheres to prevent decomposition . Thermal stability extends to 150°C, making it suitable for high-temperature reactions.
Spectroscopic Characterization
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FTIR: Strong absorption bands at 3350 cm (N-H stretch) and 1070 cm (C-O-C ether vibration) .
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H NMR: Distinct signals at δ 3.85 ppm (H-3, doublet) and δ 3.12 ppm (H-4, triplet) confirm stereochemistry .
Biological Activity and Applications
Enzyme Inhibition Studies
The compound’s structural similarity to transition-state analogs enables inhibition of glycosidases and aminotransferases. In vitro assays show IC values of 12–18 µM against β-glucosidase, suggesting potential for diabetes management .
Research Findings and Future Directions
Recent Advances
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Drug Delivery Systems: Functionalization with polyethylene glycol (PEG) chains improves pharmacokinetic profiles in rodent models.
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Catalytic Applications: The compound serves as a ligand in asymmetric catalysis, achieving 90% ee in aldol reactions.
Knowledge Gaps
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In Vivo Toxicity: No published data exist on long-term exposure effects.
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Structure-Activity Relationships: Systematic studies are needed to optimize bioactivity.
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